4-Chloro-2-methoxythiophene
Description
4-Chloro-2-methoxythiophene is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a methoxy group (-OCH₃) at the 2-position. Thiophene derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in synthetic modifications.
Properties
Molecular Formula |
C5H5ClOS |
|---|---|
Molecular Weight |
148.61 g/mol |
IUPAC Name |
4-chloro-2-methoxythiophene |
InChI |
InChI=1S/C5H5ClOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
PJBWGFYRHLWROE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CS1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxythiophene can be synthesized through several methods. One common method involves the chlorination of 2-methoxythiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-methoxythiophene is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chlorine atom and methoxy group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups such as amines, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Scientific Research Applications
4-Chloro-2-methoxythiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxythiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the chlorine atom and methoxy group enhances its binding affinity and specificity .
In chemical reactions, the electron-donating methoxy group and electron-withdrawing chlorine atom influence the reactivity of the thiophene ring, making it more susceptible to electrophilic and nucleophilic attacks .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Compounds
| Compound | Core Structure | Substituents | Key Functional Groups | Reference |
|---|---|---|---|---|
| 4-Chloro-2-methoxythiophene | Thiophene | Cl (C4), -OCH₃ (C2) | Halide, Ether | [4, 12] |
| 4-Methylthiophen-2-amine HCl | Thiophene | CH₃ (C4), -NH₂ (C2, HCl salt) | Amine (salt), Methyl | [2] |
| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | Benzothiazole | Cl (C5), -OCH₃ (C4-phenyl) | Halide, Phenyl Ether | [3] |
| 5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid | Thiophene | Cl (C4-phenoxy), -CH₂OCH₃ (C5), -COOH (C2) | Carboxylic Acid, Ether, Halide | [4, 12] |
Key Observations :
- Substituent Effects : Chloro groups (electron-withdrawing) and methoxy groups (electron-donating) modulate electronic density, affecting electrophilic substitution patterns. For example, methoxy groups enhance solubility in polar solvents, while chloro groups increase molecular weight and lipophilicity .
- Ring Systems : Thiophene derivatives (e.g., this compound) exhibit planar structures conducive to π-π stacking, whereas benzothiazoles (e.g., ) feature fused benzene-thiazole rings with dihedral angles (e.g., 8.76° between benzothiazole and methoxyphenyl rings), influencing crystallinity .
Key Observations :
- Chlorination methods (e.g., PCl₅ in CH₂Cl₂) are common for introducing chloro groups in thiophene derivatives .
- Benzothiazole synthesis () requires harsh conditions (e.g., Mn-butyllithium at -78°C), highlighting the stability of the thiophene ring under milder chlorination conditions .
Physical and Chemical Properties
Table 3: Comparative Properties
| Compound | Molecular Weight (g/mol) | Solubility | Stability Notes | Reference |
|---|---|---|---|---|
| This compound | ~148.6 | Soluble in CH₂Cl₂, THF | Sensitive to strong acids/bases | [12] |
| 4-Methylthiophen-2-amine HCl | ~165.6 (HCl salt) | Water-soluble (salt form) | Hygroscopic | [2] |
| 5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid | ~312.8 | Soluble in DMSO, methanol | Acid-sensitive due to -COOH | [12] |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
